Cas no 2034237-55-1 (1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one)
1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 1-cyclopropyl-4-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
- F6473-8575
- 2034237-55-1
- AKOS025317164
- 1-cyclopropyl-4-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one
- 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
-
- Inchi: 1S/C21H24N2O5/c1-13-9-15(10-19(24)23(13)14-7-8-14)28-16-11-22(12-16)21(25)17-5-4-6-18(26-2)20(17)27-3/h4-6,9-10,14,16H,7-8,11-12H2,1-3H3
- InChI Key: UZKMNBFSBVZABC-UHFFFAOYSA-N
- SMILES: O(C1=CC(N(C(C)=C1)C1CC1)=O)C1CN(C(C2C=CC=C(C=2OC)OC)=O)C1
Computed Properties
- Exact Mass: 384.16852187g/mol
- Monoisotopic Mass: 384.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 693
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 68.3Ų
1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6473-8575-1mg |
1-cyclopropyl-4-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one |
2034237-55-1 | 90%+ | 1mg |
$81.0 | 2023-07-05 |
1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
Comprehensive Analysis of 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (CAS No. 2034237-55-1)
The compound 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (CAS No. 2034237-55-1) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This molecule combines a pyridinone core with a cyclopropyl group and a 2,3-dimethoxybenzoyl-substituted azetidine moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its kinase inhibition properties, which align with current trends in targeting signal transduction pathways for disease treatment.
In recent years, the scientific community has focused on small-molecule modulators of cellular processes, and this compound fits perfectly into this paradigm. Its azetidine-3-yloxy linker provides structural rigidity, while the dimethoxybenzoyl group may contribute to enhanced binding affinity. These characteristics make it relevant to ongoing discussions about precision medicine and targeted therapy, which dominate current biomedical research. The presence of both hydrogen bond acceptors and lipophilic regions in its structure suggests good drug-like properties, a hot topic in ADMET prediction studies.
The pyridin-2(1H)-one scaffold is particularly noteworthy as it appears in several clinically approved drugs. This has led to increased search engine queries about "pyridinone derivatives in drug development" and "azetidine-containing pharmaceuticals". The compound's 6-methyl substitution pattern may influence its metabolic stability, a crucial factor in medicinal chemistry optimization strategies. Current literature suggests that such heterocyclic compounds show promise in addressing drug resistance challenges, a major concern in modern therapeutics.
From a synthetic chemistry perspective, the 1-cyclopropyl group introduces interesting stereoelectronic effects that could modulate the molecule's bioavailability. This aligns with frequent searches about "cyclopropyl in drug design" and "conformationally restricted analogs". The compound's molecular weight and polar surface area fall within ranges typically associated with good blood-brain barrier permeability, making it potentially valuable for central nervous system targets.
Recent patent analyses reveal growing interest in similar azetidine-pyridinone hybrids, particularly for inflammatory disorders and neurodegenerative conditions. The 2,3-dimethoxybenzoyl moiety might confer selectivity advantages, addressing current demands for specific kinase inhibitors with reduced off-target effects. These aspects correlate with trending searches about "next-generation kinase inhibitors" and "selective small-molecule therapeutics".
In computational studies, the compound's 3D pharmacophore features suggest potential interactions with various biological targets. The azetidin-3-yloxy linker's spatial orientation may enable unique binding modes, a subject of numerous "structure-activity relationship" studies. Its logP value and solubility parameters indicate favorable physicochemical properties, important considerations in today's fragment-based drug discovery approaches.
The scientific community continues to investigate 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one through various high-throughput screening platforms. Its structural complexity presents both challenges and opportunities in process chemistry development, reflecting current industry priorities in scalable synthesis of novel heterocycles. As research progresses, this compound may emerge as a valuable chemical probe or lead compound in multiple therapeutic areas.
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